1,4'-Bipiperidine dihydrochloride

Medicinal Chemistry Drug Formulation Bioconjugation

Researchers requiring a water-soluble, geometrically defined diamine scaffold often face supply inconsistency and isomer contamination. 1,4'-Bipiperidine dihydrochloride (CAS 4876-60-2) solves this with its distinct 1,4'-linkage and dihydrochloride salt form, enabling aqueous-phase reactions and CNS drug design unavailable with generic diamines. - Enables aqueous conjugation of hydrophobic agents (e.g., daunorubicin) as a 'sugar surrogate'. - Validated core for non-imidazole histamine H3 receptor antagonist leads. - High pKa (12.8) supports tunable blood-brain barrier penetration and receptor binding.

Molecular Formula C10H22Cl2N2
Molecular Weight 241.2 g/mol
CAS No. 4876-60-2
Cat. No. B1291435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4'-Bipiperidine dihydrochloride
CAS4876-60-2
Molecular FormulaC10H22Cl2N2
Molecular Weight241.2 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CCNCC2.Cl.Cl
InChIInChI=1S/C10H20N2.2ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;/h10-11H,1-9H2;2*1H
InChIKeyBBQDEKNMSAXDAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4'-Bipiperidine Dihydrochloride CAS 4876-60-2: A Conformationally Defined Diamine Scaffold for CNS and Anticancer Research


1,4'-Bipiperidine dihydrochloride (CAS 4876-60-2) is the dihydrochloride salt of 1,4'-bipiperidine, a saturated heterocyclic diamine scaffold in which two piperidine rings are linked via a single bond between the 1-position of one ring and the 4-position of the other [1]. This 1,4'-linkage imposes a distinct conformational and electronic profile compared to its 4,4'-linked isomer, linear diamines, or piperazine analogs, directly impacting its behavior as a building block in medicinal chemistry and catalysis [2]. The dihydrochloride salt form enhances water solubility and stability, facilitating its use in aqueous reaction conditions and biological assays where the free base would be unsuitable .

Why 1,4'-Bipiperidine Dihydrochloride Cannot Be Replaced by 4,4'-Bipiperidine or Piperazine Analogs


The 1,4'-linkage in this compound defines a specific N-to-N distance and angular orientation that is fundamentally distinct from the symmetric 4,4'-bipiperidine or the smaller, more flexible piperazine ring . This unique geometry directly influences its ability to act as a molecular spacer, ligand, or pharmacophore in ways that its isomers and analogs cannot replicate. For instance, the calculated pKa of the monoprotonated bipiperidine (12.8 in H₂O) is significantly higher than that of the analogous bimorpholine (9.1), a difference rooted in the distinct conformational landscape of the bipiperidine system and its impact on intramolecular hydrogen bonding [1]. Consequently, substituting this compound with a generic diamine or a different bipiperidine isomer is likely to alter reaction yields, complex stability, or biological target engagement, making it a non-interchangeable component in optimized synthetic routes and research assays.

Quantitative Evidence for Selecting 1,4'-Bipiperidine Dihydrochloride Over Alternatives


Enhanced Aqueous Solubility of the Dihydrochloride Salt Form

The selection of 1,4'-bipiperidine dihydrochloride over the free base is often critical for aqueous applications. While the free base, 1,4'-bipiperidine, has an estimated water solubility of 23.37 g/L (2.337e+004 mg/L) at 25°C , the dihydrochloride salt form is described as having 'high solubility in water' by multiple vendors, which is a typical and substantial increase for basic amines . This enhancement is essential for reactions or biological assays conducted in aqueous media, where the free base's more limited solubility could impede performance.

Medicinal Chemistry Drug Formulation Bioconjugation

Conformational Impact on Basicity: Higher pKa vs. Bimorpholine Analog

The conformational properties of the 1,4'-bipiperidine scaffold directly influence its basicity, which is a key determinant of its behavior in catalysis and biological systems. Density-functional theory (DFT) calculations show that monoprotonated bipiperidine has a significantly higher pKa in water (12.8) compared to its close structural analog, monoprotonated bimorpholine (pKa 9.1) [1]. This difference arises from the distinct intramolecular hydrogen bonding networks and conformations accessible to each scaffold upon protonation.

Organocatalysis Physical Organic Chemistry Medicinal Chemistry

Dramatic Improvement in Antiproliferative Activity as a Sugar Surrogate in Daunorubicin

The 1,4'-bipiperidine-1'-carbamate residue functions as a highly effective sugar surrogate in the DNA-intercalating anticancer agent daunorubicin. Researchers reported that replacing the natural sugar moiety with this bipiperidine-based unit yielded a water-soluble derivative with 'dramatically improved antiproliferative activities' compared to the parent glycoside [1]. While the exact fold-change in IC₅₀ is not provided in the abstract, the qualitative descriptor indicates a substantial enhancement, overcoming key limitations of the natural product.

Anticancer Drug Discovery Prodrug Design Glycoside Mimetics

Recommended Applications for 1,4'-Bipiperidine Dihydrochloride Based on Validated Evidence


Aqueous-Phase Bioconjugation and Prodrug Synthesis

This scenario leverages the high water solubility of the dihydrochloride salt to enable reactions that are not feasible with the free base or other less soluble diamines . It is directly supported by its successful use as a water-solubilizing 'sugar surrogate' in the derivatization of complex, hydrophobic anticancer agents like daunorubicin [1].

Design of CNS-Active Agents Requiring Precise Amine Basicity

The unique conformational landscape of the 1,4'-bipiperidine scaffold, which results in a high pKa value (12.8), can be exploited in the design of molecules targeting the central nervous system [2]. The specific protonation state at physiological pH, which differs from morpholine or piperazine analogs, can be used to tune properties like blood-brain barrier penetration and receptor binding [3].

Development of Histamine H3 Receptor Antagonist Leads

The 1,4'-bipiperidine moiety serves as a critical core in a series of 2-(1,4'-bipiperidine-1'-yl)thiazolopyridines, which have been synthesized and evaluated as a new lead for non-imidazole histamine H3 receptor antagonists [3]. This established scaffold-activity relationship provides a validated starting point for medicinal chemistry programs targeting this receptor.

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